molecular formula C12H11Cl B8740902 2-(Chloromethyl)-6-methylnaphthalene CAS No. 61187-17-5

2-(Chloromethyl)-6-methylnaphthalene

Cat. No.: B8740902
CAS No.: 61187-17-5
M. Wt: 190.67 g/mol
InChI Key: QYBVEXZFJDQANE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a chloromethyl (-CH₂Cl) group at position 2 and a methyl (-CH₃) group at position 5. The chloromethyl group enhances electrophilic reactivity, making it suitable for alkylation or condensation reactions to produce pharmaceuticals, agrochemicals, or polymers .

Properties

CAS No.

61187-17-5

Molecular Formula

C12H11Cl

Molecular Weight

190.67 g/mol

IUPAC Name

2-(chloromethyl)-6-methylnaphthalene

InChI

InChI=1S/C12H11Cl/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,8H2,1H3

InChI Key

QYBVEXZFJDQANE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(Chloromethyl)-6-methylnaphthalene with key analogs, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name CAS Number Molecular Formula Substituents Key Characteristics
This compound Not provided C₁₂H₁₁Cl Chloromethyl (C2), Methyl (C6) High reactivity due to chloromethyl group; potential for further functionalization.
1-Chloro-6-(chloromethyl)naphthalene 18612-90-3 C₁₁H₈Cl₂ Chloro (C1), Chloromethyl (C6) Dual chloro groups may increase hydrophobicity and alter metabolic pathways .
2-Bromomethyl-6-chloronaphthalene 234098-39-6 C₁₁H₈BrCl Bromomethyl (C2), Chloro (C6) Bromine’s superior leaving-group ability enhances nucleophilic substitution kinetics compared to chlorine .
2-Chloro-6-nitronaphthalene 56961-37-6 C₁₀H₆ClNO₂ Chloro (C2), Nitro (C6) Nitro group’s electron-withdrawing nature directs electrophilic attacks to specific positions .

Toxicity and Metabolic Considerations

  • The chloromethyl group in this compound may further complicate detoxification pathways by generating reactive intermediates (e.g., epoxides) during cytochrome P450-mediated oxidation .
  • Chlorinated vs. Brominated Analogs : Brominated compounds like 2-Bromomethyl-6-chloronaphthalene are generally more toxic than chlorinated analogs due to higher lipid solubility and persistence in biological systems .

Industrial and Pharmaceutical Relevance

  • This compound : Likely used in synthesizing surfactants or polymer precursors via alkylation reactions.
  • 2-Acetyl-6-methoxynaphthalene (CAS 3900-45-6): A pharmaceutical intermediate (e.g., Naproxen impurity L) demonstrating how methoxy and acetyl groups enable drug-like properties .

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